5-bromo-N,2-dihydroxybenzamide
Description
Historical Context of Benzamide (B126) and Salicylhydroxamic Acid Scaffolds in Drug Discovery
The benzamide scaffold, characterized by a benzene (B151609) ring attached to an amide group, is a cornerstone in medicinal chemistry. ontosight.aiontosight.aiwikipedia.org Its derivatives have given rise to a wide array of commercial drugs with diverse therapeutic applications, including analgesics. wikipedia.org The versatility of the benzamide structure allows for extensive chemical modifications, enabling the fine-tuning of a compound's biological activity and pharmacokinetic properties. ontosight.ai Researchers have long explored benzamide derivatives for their potential in treating a range of conditions, including cancer, infectious diseases, and neurological disorders. ontosight.aiontosight.ai
Similarly, the salicylhydroxamic acid moiety has a rich history in drug discovery. Salicylic (B10762653) acid itself, famously derived from willow bark, has been used for its analgesic and antipyretic properties for centuries. nih.govucdavis.edu Its synthetic derivative, acetylsalicylic acid (Aspirin), became a blockbuster drug. ucdavis.edu The hydroxamic acid group (-CONHOH) is a key feature, known for its ability to chelate metal ions, which is a crucial mechanism of action for many enzyme inhibitors. Salicylhydroxamic acid (SHA or SHAM) is a known potent inhibitor of the urease enzyme and is also investigated for its trypanocidal activity. wikipedia.orgnih.gov The combination of a phenolic hydroxyl group and a hydroxamic acid function within the same molecule provides a powerful pharmacophore for interacting with biological targets. nih.gov
Rationale for Investigating 5-Bromo-N,2-dihydroxybenzamide as a Promising Research Compound
The specific structure of this compound, which is also known as 5-bromosalicylhydroxamic acid, presents a compelling case for its investigation as a research compound. The rationale stems from the strategic combination of its structural features:
The Salicylhydroxamic Acid Core: This provides the foundational N,2-dihydroxybenzamide structure, known for its biological activities. wikipedia.orglew.ro
Bromine Substitution: The introduction of a bromine atom at the 5-position of the benzene ring is a key modification. Halogenation, particularly with bromine, is a common strategy in medicinal chemistry to enhance the potency and metabolic stability of a compound. The electron-withdrawing nature of bromine can influence the molecule's electronic properties, potentially leading to stronger interactions with biological targets. For instance, brominated compounds have shown significantly enhanced inhibitory activity against certain enzymes compared to their non-halogenated counterparts.
Combined Properties: The fusion of the salicylhydroxamic acid scaffold with a bromine substituent creates a novel chemical entity with the potential for unique or enhanced biological activities. lew.ro Researchers hypothesize that this combination could lead to improved efficacy or a different spectrum of activity compared to the parent compounds. The synthesis of such derivatives is often pursued with the goal of discovering compounds with enhanced biological potential. lew.ro
Overview of Current Academic Research Approaches for Novel Chemical Entities
The discovery and development of a new drug is a lengthy and complex process, often taking over a decade and requiring substantial financial investment. ppd.combiobide.comzeclinics.com The initial phase of this journey is the discovery stage, where researchers identify and evaluate new chemical entities. ppd.com Modern academic research employs a variety of sophisticated approaches to identify and optimize promising compounds like this compound. wikipedia.org
These approaches often begin with target identification and validation , where researchers pinpoint a specific biological molecule, such as a protein or gene, that is involved in a disease process. ppd.comfrontiersin.org Once a target is validated, the search for molecules that can interact with it begins.
A key technique is high-throughput screening (HTS) , where large libraries of chemical compounds are rapidly tested for their ability to modulate the target's activity. biobide.comwikipedia.org This allows for the screening of thousands of compounds in a short period. ppd.com More recently, virtual screening using computational models and artificial intelligence (AI) has become a powerful tool to predict the activity of compounds and prioritize them for experimental testing. wikipedia.orgacs.org
Once "hits" are identified from these screening processes, they undergo a process of medicinal chemistry and optimization . wikipedia.org This involves synthesizing and testing analogs of the hit compound to improve its properties, such as:
Potency and Efficacy: The ability of the compound to produce the desired biological effect at low concentrations. wikipedia.org
Selectivity: The compound's ability to interact with the intended target without affecting other molecules in the body, which helps to reduce potential side effects. wikipedia.org
Pharmacokinetic Properties: This includes how the compound is absorbed, distributed, metabolized, and excreted (ADME) by the body. zeclinics.com
This iterative cycle of design, synthesis, and testing is fundamental to the process of transforming a promising research compound into a potential drug candidate. wikipedia.org
Detailed Research Findings
While specific, in-depth research findings on this compound are emerging, the broader class of brominated benzamides and salicylhydroxamic acids has been the subject of various studies. For example, early research on 5-bromosalicylhydroxamic acid demonstrated its potential as an antitubercular agent, showing efficacy against strains of Mycobacterium tuberculosis.
The table below summarizes the physicochemical properties of this compound and related compounds, which are crucial for predicting their behavior in biological systems.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |
| Benzamide | C₇H₇NO | 121.14 | Simplest amide derivative of benzoic acid. wikipedia.org |
| Salicylhydroxamic acid | C₇H₇NO₃ | 153.14 | Contains a phenolic hydroxyl group and a hydroxamic acid group. wikipedia.orgnih.gov |
| This compound | C₇H₆BrNO₃ | 232.03 | Bromine at the 5-position of the salicylhydroxamic acid scaffold. bldpharm.com |
| N-(2-bromo-4,5-dihydroxyphenyl)-3,4-dihydroxybenzamide | C₁₃H₁₀BrNO₅ | 340.13 | A more complex benzamide derivative with multiple hydroxyl groups and a bromine substituent. nih.gov |
| 5-bromo-N-decyl-2-hydroxybenzamide | C₁₇H₂₆BrNO₂ | 357.30 | A derivative with a long alkyl chain, increasing its lipophilicity. nih.gov |
These data highlight the structural diversity within this class of compounds and provide a basis for understanding how modifications to the core scaffold can influence their properties. The investigation of this compound is part of a broader effort to explore the chemical space around known bioactive scaffolds to identify novel and improved therapeutic agents. tandfonline.com
Structure
3D Structure
Properties
CAS No. |
5798-94-7 |
|---|---|
Molecular Formula |
C7H6BrNO3 |
Molecular Weight |
232.03 g/mol |
IUPAC Name |
5-bromo-N,2-dihydroxybenzamide |
InChI |
InChI=1S/C7H6BrNO3/c8-4-1-2-6(10)5(3-4)7(11)9-12/h1-3,10,12H,(H,9,11) |
InChI Key |
RHTIMXFFOVWNLX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(=O)NO)O |
Origin of Product |
United States |
Systematic Structure Activity Relationship Sar Investigations of 5 Bromo N,2 Dihydroxybenzamide Analogs
Impact of Substitutions on the Salicylhydroxamic Acid Moiety on Biological Activity
The salicylhydroxamic acid component is a crucial pharmacophore for the biological activity of this compound class, largely due to the metal-chelating properties of the hydroxamic acid group and the hydrogen-bonding capabilities of the phenolic hydroxyl group. ontosight.airesearchgate.net Alterations to this moiety have been shown to significantly influence the compound's interaction with biological targets.
A free phenolic hydroxyl group at the 2-position is often essential for activity. nih.govnih.gov Removal or substitution of this group, for instance with a methoxy (B1213986) group, can lead to a significant loss of potency. nih.gov This highlights the importance of the hydroxyl group in forming key interactions with target enzymes. nih.gov
Substitutions on the benzene (B151609) ring of the salicylic (B10762653) acid moiety also play a critical role. The position and nature of these substituents can modulate the electronic properties and steric profile of the molecule. For example, in a series of salicylanilides, moving the chloro substituent from the 5-position or replacing it with other halogens like fluorine or bromine resulted in only minor changes in potency, suggesting that a weak electron-withdrawing group at this position is generally favorable. nih.gov However, the complete removal of a substituent at the 5-position can lead to a decrease in activity. nih.gov Interestingly, a methoxy group at the 5-position, while less potent than a halogen, can still retain some activity. nih.gov In some cases, a 5-bromo substitution has been shown to maintain potency while improving drug-like properties. nih.gov
The following table summarizes the effects of substitutions on the salicylhydroxamic acid moiety:
| Substitution Position | Substituent | Impact on Activity | Reference |
| 2-position | Removal of -OH | Abolished activity | nih.gov |
| 2-position | -OCH3 | Inactive | nih.gov |
| 5-position | Removal of -Cl | 2-4 fold drop in potency | nih.gov |
| 5-position | -F, -Br, -I | Minor changes in potency | nih.gov |
| 5-position | -OCH3 | Retained activity, but less potent | nih.gov |
| 5-position | -Br | Retains potency, improves drug-like properties | nih.gov |
Influence of N-Substitutions on the Amide Linker and Terminal Groups on Potency
Modifications to the amide linker and the terminal groups attached to the nitrogen atom also have a profound effect on the biological activity of 5-bromo-N,2-dihydroxybenzamide analogs. The amide linker itself shows very little tolerance for substitution. nih.gov
In studies on related salicylanilides, the nature of the substituent on the aniline (B41778) ring was found to be largely driven by the presence of electron-withdrawing groups. nih.gov For instance, N-(3,5-bis(trifluoromethyl)phenyl) substitution was identified as a potent lead compound. nih.gov
In other studies, N-substitution on the hydroxamic acid moiety itself has been explored. For example, N-methyl and N-phenyl substitutions on related hydroxamates showed that N-phenyl substitution promoted greater bactericidal activity compared to N-methyl substitution. rsc.org This indicates that the steric and electronic properties of the N-substituent are important for potency.
Quantitative Structure-Activity Relationships (QSAR) and Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) studies have been instrumental in understanding the physicochemical properties that govern the biological activity of hydroxamic acids and their derivatives. researchgate.net These models aim to correlate the chemical structure of compounds with their biological activity, providing a predictive tool for designing new, more potent analogs. nih.gov
For a series of alternative oxidase (AOX) inhibitors, a QSAR model highlighted the importance of hydrogen bond acceptor groups at specific positions on the aromatic ring, the acidity of the compounds, and the size of the linker group for inhibitory activity. nih.gov The model, developed using stepwise regression analysis, demonstrated good predictive accuracy. nih.gov
Cellular QSAR (cell-QSAR) models have also been developed to account for not only receptor binding but also intracellular drug disposition. acs.org These more complex models incorporate a "disposition function" that considers a drug's lipophilicity and acidity, which are crucial for crossing cellular membranes to reach their target. acs.org
Rational Design Principles Derived from SAR for Optimized Biological Efficacy
The systematic SAR investigations have led to the formulation of several rational design principles for optimizing the biological efficacy of this compound analogs. probes-drugs.orgcore.ac.uk
A key principle is the necessity of the salicylhydroxamic acid core for metal chelation, which is often crucial for enzyme inhibition. ontosight.airesearchgate.net The 2-hydroxyl group is a critical feature for maintaining activity. nih.gov
The 5-position on the salicylic ring has been identified as a key site for modification to fine-tune activity and drug-like properties. Halogen substitutions, particularly bromine, are well-tolerated and can enhance potency. nih.govnih.gov
The nature of the N-substituent is another critical design element. The presence of electron-withdrawing groups on a terminal aromatic ring can significantly enhance potency. nih.gov Furthermore, the linker between the salicylamide (B354443) and the terminal group should generally be kept simple, as substitutions in this region are often detrimental. nih.gov
By integrating these principles, researchers can rationally design new analogs with improved potency and optimized pharmacokinetic profiles.
Preclinical Biological Evaluation Methodologies for 5 Bromo N,2 Dihydroxybenzamide Derivatives
In Vitro Biological Activity Assessments in Diverse Biological Models
In vitro assays are fundamental to the initial screening and characterization of 5-bromo-N,2-dihydroxybenzamide derivatives. These cell-based models allow for the rapid determination of biological effects at the cellular and molecular level, guiding further development.
Antiviral Efficacy Evaluation in Cell Culture Systems
The antiviral potential of benzamide (B126) derivatives is investigated using cell culture systems infected with specific viruses. Methodologies focus on determining the concentration of the compound required to inhibit viral replication. For instance, novel N-phenylbenzamide derivatives have been assayed for their activity against Enterovirus 71 (EV 71) strains in vitro. oncodesign-services.comasm.org Similarly, the efficacy of 4-(2-nitrophenoxy)benzamide derivatives has been screened against viruses such as Adenovirus, HSV-1, and coxsackievirus. semanticscholar.org The evaluation typically involves treating virus-infected cell lines (e.g., Vero cells) with the test compounds and measuring the inhibition of virus-induced cytopathic effect (CPE) to determine the 50% inhibitory concentration (IC50).
Antimicrobial Activity Profiling against Bacterial and Fungal Pathogens
The antimicrobial properties of this compound derivatives are profiled against a panel of clinically relevant bacterial and fungal pathogens. Standard methods include the disk diffusion technique for initial screening and broth microdilution methods to determine the Minimum Inhibitory Concentration (MIC). nih.gov For specific pathogens like Mycobacterium tuberculosis, specialized assays such as the colorimetric CellTiter-Blue assay or the microplate Alamar blue assay (MABA) are used to measure mycobacterial viability and determine MIC values. atlantisbioscience.com Studies on related N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have demonstrated activity against Gram-positive bacteria, with MIC values established through these quantitative methods. nih.govresearchgate.net
Antiproliferative and Cytostatic Effects in Established Cell Lines
To assess anticancer potential, derivatives are tested for their ability to inhibit the growth of established cancer cell lines. A primary method for this evaluation is the MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay, which measures cell viability and allows for the calculation of the IC50 value, the concentration at which 50% of cell proliferation is inhibited. For example, a related indole derivative, 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide, demonstrated a dose-dependent antiproliferative effect against human umbilical vein endothelial cells (HUVECs) and the A549 lung cancer cell line, with IC50 values of 5.6 µg/mL and 14.4 µg/mL, respectively. creative-diagnostics.comnih.govnih.gov
Table 1: In Vitro Antiproliferative Activity of a 5-Bromo-Indole Derivative
| Cell Line | Type | IC50 Value (µg/mL) | Assay Method |
|---|---|---|---|
| A549 | Lung Cancer | 14.4 | MTT |
This table presents the half-maximal inhibitory concentration (IC50) values for 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide against two different cell lines as determined by the MTT assay.
Immunomodulatory and Anti-inflammatory Potentials in Cell-Based Assays
The ability of this compound derivatives to modulate immune responses and inflammation is evaluated through various cell-based assays. The in vitro anti-inflammatory activity of N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives, for instance, has been evaluated using the protease inhibition assay, which measures the inhibition of enzymes like trypsin. nih.govresearchgate.net For other benzamide derivatives like roflumilast, immunomodulatory potential is investigated by measuring their effect on specific responses in various human leukocytes, such as the synthesis of tumor necrosis factor-alpha (TNF-α) in monocytes or the release of interleukins from T cells. pharmaron.com These assays help to quantify the compound's ability to suppress key mediators of inflammation.
Table 2: In Vitro Anti-inflammatory Activity of N-(2-bromo-phenyl)-2-hydroxy-benzamide Derivatives
| Compound | IC50 (mg/mL) vs. Trypsin | Assay Method |
|---|---|---|
| Title Compounds | 0.04–0.07 | Protease Inhibition Assay |
This table shows the 50% inhibitory concentration (IC50) values of N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives compared to a standard anti-inflammatory drug, demonstrating their efficiency in inhibiting trypsin activity. nih.govresearchgate.net
In Vivo Efficacy Studies in Relevant Preclinical Animal Models
Following promising in vitro results, derivatives are advanced to in vivo efficacy studies using relevant preclinical animal models to assess their therapeutic effect in a complex biological system. eurofinsdiscovery.comresearchgate.net The choice of model is dictated by the therapeutic area of interest.
Antiviral Efficacy: For antiviral testing, rodent models such as mice are commonly used. creative-diagnostics.comnih.gov These can include models for influenza A virus, herpes simplex virus (HSV), or enterovirus, where the compound's ability to reduce viral load, alleviate symptoms, or improve survival is measured. creative-diagnostics.com
Antimicrobial Efficacy: To test efficacy against bacterial pathogens like Mycobacterium tuberculosis, mouse models are the most frequently used. nih.gov Different infection protocols, such as low-dose or high-dose aerosol infection, are employed to establish acute or chronic disease, after which the compound's ability to reduce the bacterial burden in organs like the lungs is quantified. asm.orgnih.govasm.orgnih.gov
Antiproliferative Efficacy: In oncology research, rodent models are indispensable. oncodesign-services.comaacrjournals.org Common methodologies include using immunodeficient mice to host human tumor xenografts, where cancer cells are injected subcutaneously (cell line-derived xenografts, CDX) or patient tumor tissue is directly implanted (patient-derived xenografts, PDX). atlantisbioscience.comaacrjournals.orgnih.gov Orthotopic models, where tumors are grown in the corresponding organ, are also used to better mimic human disease. creative-animodel.com Efficacy is determined by measuring tumor growth inhibition over time.
Anti-inflammatory Efficacy: A variety of rodent models are available to assess anti-inflammatory potential. Acute inflammation models, such as the carrageenan-induced paw edema model in rats, are used to measure a compound's ability to reduce swelling. pharmaron.comwuxibiology.comijpras.com For chronic inflammation, models of arthritis or inflammatory bowel disease may be employed to evaluate the reduction of disease-specific pathological scores. wuxibiology.com
Absorption, Distribution, Metabolism, and Excretion (ADME) Research Methodologies in Preclinical Settings
Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a drug candidate is crucial for predicting its pharmacokinetic behavior. srce.hr Preclinical ADME studies involve a combination of in vitro and in vivo methodologies.
In Vitro ADME Assays: These assays are used for early screening. srce.hr Key methodologies include:
Permeability: Caco-2 or MDCK cell-based models are used to predict intestinal absorption of the compound. srce.hr
Metabolic Stability: The compound is incubated with liver microsomes or hepatocytes to determine its rate of metabolic breakdown by key enzyme families like Cytochrome P450s. srce.hr
Plasma Protein Binding: This is assessed to determine the fraction of the compound that is bound to proteins in the blood, which influences its distribution and availability. clinicalpub.com
Drug-Drug Interaction Potential: In vitro studies using human liver microsomes are conducted to see if the compound inhibits or induces CYP enzymes, which can predict potential interactions with other drugs. srce.hr
In Vivo Pharmacokinetic (PK) Studies: These studies are typically conducted in rodent (e.g., rat) and non-rodent (e.g., dog) species. nih.gov After administering the compound, blood samples are collected over time to measure drug concentration. wuxiapptec.comeurofins.com This data is used to determine key PK parameters such as bioavailability, clearance, volume of distribution, and half-life, which are essential for predicting human pharmacokinetics and designing clinical trials. clinicalpub.comnih.gov
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| N-phenylbenzamide |
| 3-amino-N-(4-bromophenyl)-4-methoxybenzamide |
| 4-(2-nitrophenoxy)benzamide |
| N-(2-bromo-phenyl)-2-hydroxy-benzamide |
| 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide |
| Roflumilast (3-cyclo-propylmethoxy-4-difluoromethoxy-N-[3,5-di-chloropyrid-4-yl]-benzamide) |
In Vitro Microsomal Stability Studies
In vitro microsomal stability assays are fundamental for predicting the hepatic clearance of a drug candidate. These assays evaluate the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes, which are abundant in liver microsomes. The stability of this compound derivatives is assessed by incubating the compounds with liver microsomes from various species, including humans, rats, and mice, in the presence of the cofactor NADPH. The concentration of the parent compound is monitored over time using analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint). A longer half-life and lower intrinsic clearance suggest greater metabolic stability and a higher likelihood of favorable in vivo pharmacokinetics.
Table 1: Representative In Vitro Microsomal Stability of this compound Derivatives
| Derivative | Species | Incubation Time (min) | % Parent Compound Remaining | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Compound A | Human | 0 | 100 | > 60 | < 10 |
| 15 | 95 | ||||
| 30 | 88 | ||||
| 60 | 75 | ||||
| Compound B | Rat | 0 | 100 | 25 | 45 |
| 15 | 65 | ||||
| 30 | 40 | ||||
| 60 | 15 | ||||
| Compound C | Mouse | 0 | 100 | 45 | 28 |
| 15 | 80 | ||||
| 30 | 60 | ||||
| 60 | 35 |
Note: The data presented in this table are hypothetical and for illustrative purposes to represent typical outcomes of microsomal stability assays for this class of compounds.
Permeability Assessments (e.g., Parallel Artificial Membrane Permeability Assay)
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method used to predict the passive intestinal absorption of drug candidates. This assay utilizes a 96-well plate format where a filter plate is coated with an artificial membrane composed of a lipid mixture, separating a donor compartment (representing the gastrointestinal tract) from an acceptor compartment (representing the bloodstream). The test compound is added to the donor compartment, and after an incubation period, the concentration of the compound in both compartments is measured.
The effective permeability (Pe) of the compound across the artificial membrane is calculated. Compounds are typically categorized as having low, medium, or high permeability based on their Pe values. This classification helps in the early identification of compounds with potentially poor oral absorption.
Table 2: PAMPA Permeability Classification of this compound Derivatives
| Derivative | Effective Permeability (Pe) (10⁻⁶ cm/s) | Permeability Classification | Predicted Oral Absorption |
| Compound X | 0.8 | Low | Poor |
| Compound Y | 5.2 | Medium | Moderate |
| Compound Z | 12.5 | High | Good |
Note: The data in this table are representative examples to illustrate the classification of compounds based on PAMPA results.
Investigation of Metabolic Pathways and Metabolite Identification
Understanding the metabolic fate of this compound derivatives is crucial for identifying potential active or toxic metabolites. In vitro studies using liver microsomes or hepatocytes are conducted to elucidate the primary metabolic pathways. Following incubation, the samples are analyzed using high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) to identify and characterize the structure of metabolites.
Common metabolic transformations for salicylamide (B354443) and related structures include hydroxylation, glucuronidation, and sulfation of the phenolic hydroxyl group, as well as modifications to the amide side chain. For brominated aromatic compounds, debromination followed by hydroxylation is also a possible metabolic route.
Table 3: Potential Metabolites of this compound Identified in In Vitro Metabolism Studies
| Metabolite | Proposed Metabolic Reaction | Analytical Technique |
| 5-bromo-2-hydroxy-N-(glucuronyloxy)benzamide | O-glucuronidation of the N-hydroxyl group | LC-MS/MS |
| This compound glucuronide | O-glucuronidation of the phenolic hydroxyl group | HRMS, LC-MS/MS |
| This compound sulfate | Sulfation of the phenolic hydroxyl group | LC-MS/MS |
| 4,5-dibromo-N,2-dihydroxybenzamide | Aromatic hydroxylation followed by potential rearrangement | HRMS |
| 5-bromo-2,3-dihydroxybenzamide | Aromatic hydroxylation | LC-MS/MS |
Note: This table lists plausible metabolites based on the known metabolism of structurally related compounds.
Computational Chemistry and Molecular Modeling Approaches in 5 Bromo N,2 Dihydroxybenzamide Research
Quantum Chemical Calculations
Quantum chemical calculations are employed to understand the intrinsic properties of a molecule at the electronic level. These methods provide a fundamental understanding of the molecule's stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.govresearchgate.netnih.gov For 5-bromo-N,2-dihydroxybenzamide, DFT calculations are used to determine its optimized molecular geometry, vibrational frequencies, and various electronic properties. The B3LYP functional with a basis set like 6-311++G(d,p) is a commonly employed method for such calculations. nih.govresearchgate.net
A key application of DFT is the generation of a Molecular Electrostatic Potential (MEP) map. The MEP map is a 3D visualization of the total electron density mapped onto the electrostatic potential of a molecule, which is crucial for identifying its reactive sites. nih.govnih.gov It helps in understanding intermolecular interactions and predicting how the molecule will interact with biological receptors. nih.gov
The MEP map is color-coded to represent different potential values:
Red and Yellow: Indicate regions of negative electrostatic potential, rich in electrons. These areas are susceptible to electrophilic attack and are often associated with electronegative atoms like oxygen. nih.govresearchgate.net
Blue: Indicates regions of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack and are typically located around hydrogen atoms. nih.govresearchgate.net
Green: Represents areas of neutral or zero potential. nih.govresearchgate.net
By analyzing the MEP map of this compound, researchers can pinpoint the regions most likely to engage in hydrogen bonding and other non-covalent interactions with a target protein. nih.govresearchgate.net
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and kinetic stability. nih.govlibretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a significant parameter.
A small energy gap suggests that the molecule is more reactive, more polarizable, and requires less energy to be excited. nih.govpmf.unsa.ba Such molecules are often described as "soft."
A large energy gap indicates higher stability and lower chemical reactivity, characteristic of a "hard" molecule. pmf.unsa.ba
The energies of the HOMO and LUMO are used to calculate various global reactivity descriptors that quantify the molecule's reactivity. nih.gov
| Parameter | Formula | Significance |
|---|---|---|
| HOMO-LUMO Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. pmf.unsa.ba |
| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |
| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. pmf.unsa.ba |
| Chemical Softness (S) | 1 / η | Reciprocal of hardness, indicates reactivity. nih.gov |
| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons. |
| Electrophilicity Index (ω) | μ2 / 2η (where μ = -χ) | Measures the ability of a molecule to accept electrons. nih.gov |
This table outlines the key chemical reactivity descriptors that can be calculated from the HOMO and LUMO energy values of this compound to predict its behavior in chemical reactions.
The Quantum Theory of Atoms in Molecules (QTAIM) is another powerful method used to analyze the topology of the electron density. rsc.org QTAIM can define and characterize chemical bonds and non-covalent interactions based on the properties of the electron density at specific points, known as bond critical points. rsc.org This approach provides a quantitative description of the strength and nature of intermolecular interactions, which are crucial for understanding how this compound might bind to a biological target. rsc.org
Molecular Docking and Dynamics Simulations for Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. nih.gov This method is used to forecast the binding mode and estimate the binding affinity of this compound to its potential biological targets. nih.govnih.gov The process involves placing the ligand into the binding site of the receptor and scoring the different poses based on factors like intermolecular energy and geometric complementarity. nih.govnih.gov
Following docking, Molecular Dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-receptor complex over time. nih.gov MD simulations provide valuable information on the stability of the predicted binding pose, the flexibility of the complex, and the specific interactions (like hydrogen bonds) that are maintained throughout the simulation. nih.gov This helps to validate the docking results and provides a more realistic view of the binding event.
Pharmacophore Modeling and Ligand-Based Drug Design
When the 3D structure of a biological target is unknown, ligand-based drug design strategies are employed. Pharmacophore modeling is a key technique in this approach. d-nb.info A pharmacophore model represents the essential three-dimensional arrangement of steric and electronic features that are necessary for a molecule to exert a specific biological activity. d-nb.info
For this compound, if a set of known active compounds with a similar mechanism of action exists, a pharmacophore model can be generated. This model can then be used as a 3D query to screen compound libraries for new molecules that possess the required features, potentially leading to the discovery of novel and diverse chemical scaffolds with the desired activity. d-nb.info
In Silico Screening and Virtual Library Design for Novel Analogs
In silico or virtual screening is a cost-effective and rapid method for identifying promising drug candidates from large collections of chemical compounds. nih.gov This process can be either structure-based (using docking against a known receptor structure) or ligand-based (using pharmacophore models or similarity searches). nih.gov
Virtual screening can be used to identify novel analogs of this compound. Researchers can design a virtual library of compounds by making systematic chemical modifications to the parent molecule. This library is then screened computationally to prioritize analogs with predicted improvements in binding affinity, selectivity, or pharmacokinetic properties. This approach integrates various computational methods to rationally guide the synthesis of new compounds, significantly accelerating the hit-to-lead optimization phase of drug discovery. selvita.com
Emerging Research Trends and Future Directions for 5 Bromo N,2 Dihydroxybenzamide Chemistry
Development of Prodrug Strategies to Optimize Biological Delivery and Targeting
A significant hurdle in drug development is ensuring that an active compound reaches its intended target in the body in sufficient concentrations. Prodrug design is a chemical modification strategy used to overcome physicochemical and pharmacokinetic barriers, such as poor solubility or rapid metabolism. ijpcbs.comslideshare.netnih.gov A prodrug is an inactive derivative of a parent molecule that, after administration, undergoes enzymatic or chemical conversion in the body to release the active drug. ijpcbs.comslideshare.net
For 5-bromo-N,2-dihydroxybenzamide, its hydroxyl and amide groups are prime candidates for prodrug modification. ijpcbs.com Strategies could involve creating ester, carbonate, or carbamate (B1207046) linkages to temporarily mask these polar functional groups. mdpi.com This modification can increase the molecule's lipophilicity, potentially enhancing its ability to cross cellular membranes. nih.gov For instance, esterification of a hydroxyl group can improve oral bioavailability by facilitating absorption from the gastrointestinal tract. nih.gov
One approach could involve creating an acyloxyalkyl ester at the phenolic hydroxyl position. This type of promoiety can be designed to be cleaved by ubiquitous esterase enzymes in the plasma or liver, ensuring the release of the active this compound. bohrium.com Another strategy could target the amide group, though this is often more stable. However, N-acyloxyalkylation or N-hydroxyalkylation using specific aldehydes could create derivatives with tailored hydrolysis rates, allowing for controlled release of the parent compound. bohrium.com The primary goals of these strategies would be to improve aqueous solubility for intravenous formulations or enhance lipid permeability for oral absorption, thereby optimizing the compound's therapeutic window. nih.govnih.gov The design of such prodrugs requires a careful balance to ensure the derivative is stable enough to reach its target but labile enough to release the active drug efficiently. bohrium.com
Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery pipeline by accelerating the design and optimization of new chemical entities. preprints.orgmdpi.com These computational tools can analyze vast datasets to predict molecular properties, identify structure-activity relationships (SAR), and generate novel molecular structures with desired characteristics. mdpi.com
AI and ML can expand upon these foundational studies in several ways:
Predictive Modeling : ML algorithms can be trained on existing data from salicylamide (B354443) derivatives to build quantitative structure-activity relationship (QSAR) models. These models can predict the biological activity, toxicity, and ADMET (absorption, distribution, metabolism, excretion, toxicity) properties of novel, unsynthesized this compound derivatives. preprints.orgpatsnap.com This allows researchers to prioritize the synthesis of compounds with the highest probability of success.
De Novo Design : Generative AI models can design entirely new molecules based on the this compound scaffold. preprints.org By defining a desired therapeutic profile—such as high potency for a specific target and low predicted toxicity—these models can generate structures optimized for multiple parameters simultaneously, exploring a much wider chemical space than is possible through traditional medicinal chemistry alone. preprints.org
Lead Optimization : During lead optimization, AI can suggest specific modifications to the parent structure to improve properties like binding affinity, metabolic stability, or solubility. patsnap.com This data-driven approach can significantly reduce the number of iterative design-synthesis-test cycles required to develop a clinical candidate. nih.gov
Exploration of Polypharmacology and Multi-Target Inhibition Strategies
The traditional "one molecule, one target" paradigm of drug discovery is increasingly being complemented by polypharmacology, the design of single compounds that can modulate multiple biological targets simultaneously. This approach is particularly relevant for complex, multifactorial diseases like cancer and neurodegenerative disorders, where hitting a single target may be insufficient. nih.gov
The salicylamide scaffold, to which this compound belongs, has shown significant promise as a foundation for multi-target inhibitors. Research has demonstrated that derivatives of this scaffold can be engineered to interact with several disease-relevant proteins.
For example, in the context of Alzheimer's disease, conjugates of tacrine (B349632) and salicylamide have been developed as multifunctional agents. nih.gov These compounds were designed to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), two key enzymes involved in the breakdown of the neurotransmitter acetylcholine. nih.gov
| Compound Class | Target 1 | Target 2 | Therapeutic Area | Reference |
| Tacrine-Salicylamide Conjugates | Acetylcholinesterase (AChE) | Butyrylcholinesterase (BChE) | Alzheimer's Disease | nih.gov |
| Sulfonamide-Salicylamide Derivatives | Tubulin Polymerization | PD-L1 | Cancer | researchgate.net |
| Salicylamide Derivatives | HBV Core Protein | Capsid Formation | Hepatitis B | rsc.org |
In oncology, sulfonamide derivatives featuring a salicylamide scaffold have been identified as potent inhibitors of multiple cancer-related targets, including tubulin polymerization and the immune checkpoint protein PD-L1. researchgate.net Furthermore, certain salicylamide derivatives have been explored as potent inhibitors of the Hepatitis B virus (HBV), with mechanistic studies showing they can interfere with both the expression of the HBV core protein and the formation of the viral capsid. rsc.org
These findings highlight the versatility of the salicylamide core structure. Future research on this compound could therefore focus on intentionally designing derivatives that possess activity against multiple, synergistic targets to achieve a more potent therapeutic effect.
Application in Advanced Preclinical Models for Efficacy and Mechanistic Validation
To bridge the gap between in vitro experiments and clinical trials, drug development is increasingly relying on advanced preclinical models that more accurately recapitulate human physiology and disease states. For derivatives of this compound, validation in these sophisticated models is a critical next step to demonstrate potential therapeutic utility.
Examples of advanced models where related salicylamide compounds have been tested include:
3D Multicellular Spheroids : As a move beyond traditional 2D cell culture, sulfonamide derivatives with a salicylamide scaffold have been evaluated for their cytotoxicity on 3D multicellular cancer spheroids. researchgate.net These models better mimic the microenvironment and cell-cell interactions of a solid tumor, providing a more accurate assessment of a compound's anti-cancer potential.
In Vivo Xenograft Models : To evaluate efficacy in a living system, derivatives of niclosamide (B1684120) (a salicylamide-based drug) have been tested in mouse xenograft models of human breast cancer. nih.gov In these studies, the compound was administered to mice bearing tumors, and its ability to suppress tumor growth was measured over time, demonstrating significant in vivo activity. nih.gov
Disease-Specific Animal Models : In the field of neuroscience, salicylamide derivatives have been evaluated for analgesic activity in in vivo mouse models of pain, such as the acetic acid-induced writhing test and the hot plate test. mdpi.com These models are essential for confirming that a compound can produce a desired physiological effect and for understanding its potential therapeutic applications.
Future research on this compound will likely involve its evaluation in similar advanced models. This could include testing in patient-derived organoids or xenografts (PDX models) for oncology applications, or in transgenic animal models of neurodegenerative diseases. Success in these models would provide strong evidence for its mechanistic action and therapeutic efficacy, paving the way for potential clinical development.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-bromo-N,2-dihydroxybenzamide, and what reaction conditions optimize yield?
- Answer: The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common route involves reacting 5-bromo-2-chlorobenzoic acid with hydroxylamine under reflux in polar aprotic solvents (e.g., DMF) at 80–100°C for 12–24 hours. Thionyl chloride or phosphorus trichloride can activate the carboxylic acid group to form an intermediate acyl chloride, which reacts with hydroxylamine to yield the benzamide . Optimized yields (70–85%) are achieved by controlling stoichiometry (1:1.2 molar ratio of acid to hydroxylamine) and using anhydrous conditions to suppress hydrolysis.
Q. Which spectroscopic techniques are most effective for structural characterization?
- Answer: A combination of ¹H/¹³C NMR (in DMSO-d₆) identifies hydroxyl and amide protons (δ 10–12 ppm) and aromatic bromine/chlorine substituents. FT-IR confirms hydroxyl (3200–3500 cm⁻¹) and amide (1650–1680 cm⁻¹) groups. Mass spectrometry (ESI-MS) provides molecular ion peaks ([M+H]⁺ at m/z 248/250 for Br/Cl isotopes). X-ray crystallography resolves hydrogen-bonding networks in crystalline forms .
Q. How can researchers design bioactivity assays to evaluate its potential as a glycogen phosphorylase inhibitor?
- Answer: Use in vitro enzymatic assays with purified glycogen phosphorylase (e.g., rabbit muscle isoform). Monitor inhibition via spectrophotometric measurement of inorganic phosphate release from glucose-1-phosphate. IC₅₀ values are calculated using dose-response curves (typical concentrations: 1–100 µM). Parallel cell-based assays (hepatocytes or myocytes) assess glucose production modulation, normalized to controls .
Advanced Research Questions
Q. How can contradictory data on metal-binding affinities (e.g., K⁺ vs. lanthanides) be resolved?
- Answer: Discrepancies arise from experimental variables like pH, ionic strength, and solvent polarity. Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics under standardized conditions (e.g., 25°C, 0.1 M KCl). X-ray absorption spectroscopy (XAS) clarifies coordination geometry differences between alkali and lanthanide complexes. Adjusting pH to physiological ranges (7.4) may reconcile in vitro vs. cellular data .
Q. What computational methods predict reactivity in nucleophilic substitution reactions?
- Answer: Density Functional Theory (DFT) calculates activation energies for bromine/chlorine substitution pathways. Solvent effects are modeled using the Polarizable Continuum Model (PCM) . For example, the bromine atom at position 5 shows higher electrophilicity (Fukui f⁺ indices >0.3) than the chlorine at position 2, making it more reactive toward nucleophiles like azides or thiols .
Q. How can researchers address low catalytic efficiency when using this compound as a ligand in coordination chemistry?
- Answer: Optimize ligand-to-metal ratios (e.g., 2:1 for lanthanides) and introduce co-ligands (e.g., water or acetate) to stabilize metal centers. Electron paramagnetic resonance (EPR) and cyclic voltammetry identify redox-active intermediates. For example, Cu(II) complexes show improved catalytic activity in oxidation reactions when paired with tert-butyl hydroperoxide .
Q. What strategies validate hydrogen-bonding patterns in polymorphic crystalline forms?
- Answer: Single-crystal X-ray diffraction resolves O–H···O and N–H···O interactions. Hirshfeld surface analysis quantifies interaction contributions (e.g., 25–30% from hydroxyl groups). Differential scanning calorimetry (DSC) correlates thermal stability with hydrogen-bond network robustness .
Q. How should researchers analyze discrepancies in reported antibacterial activity across analogs?
- Answer: Perform structure-activity relationship (SAR) studies comparing substituent effects. For example, replacing the bromine with methoxy groups reduces activity against S. aureus (MIC increases from 8 µg/mL to >64 µg/mL). Molecular docking (e.g., using Staphylococcus dihydrofolate reductase) identifies steric clashes or hydrogen-bond mismatches in less active analogs .
Methodological Notes
- Data Contradiction Resolution: Always replicate experiments under identical conditions and validate with orthogonal techniques (e.g., NMR and HPLC for purity checks).
- Advanced Characterization: Pair experimental data with computational models (e.g., DFT for reaction mechanisms, molecular dynamics for protein-ligand interactions).
- Ethical Compliance: Adhere to institutional guidelines for metal disposal and biological assays, particularly when working with lanthanides or antimicrobial agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
